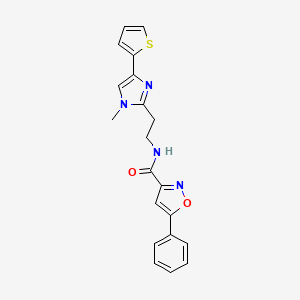
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a unique combination of an imidazole ring, thiophene moiety, and isoxazole structure, which are known for their diverse biological activities. The molecular formula is C21H25N3O3S2, indicating a relatively large and complex structure conducive to various interactions within biological systems.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For example:
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. In vitro studies revealed IC50 values in the nanomolar range against human cervix carcinoma (HeLa) and murine leukemia cells, suggesting that the incorporation of imidazole and thiophene enhances anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Imidazo derivative 1 | HeLa | 0.0012 |
| Imidazo derivative 2 | L1210 | 0.004 |
| N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole | A549 | TBD |
Antimicrobial Activity
In addition to its anticancer potential, this compound may also exhibit antimicrobial properties. Similar derivatives have been tested against bacterial strains, demonstrating varying degrees of inhibition:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole derivative 3 | E. coli | 32 µg/mL |
| Thiadiazole derivative 4 | S. aureus | 16 µg/mL |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry studies indicate that these compounds can induce apoptotic pathways in cancer cells without significant toxicity to normal cells .
- Interference with Cell Cycle Progression : Some derivatives block the cell cycle at specific phases, contributing to their anticancer efficacy .
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of various imidazo derivatives found that those with structural similarities to N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenyli-soxazole exhibited significant growth inhibition in MCF7 breast cancer cells with an IC50 value of 0.28 µg/mL .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that certain modifications enhanced the antimicrobial activity significantly compared to standard treatments .
科学的研究の応用
Chemistry
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its structural features allow for modifications that can lead to new compounds with desired properties.
Biological Applications
The compound has shown promise in various biological studies:
Enzyme Interactions : Its unique structure enables it to interact with specific enzymes and receptors, making it a candidate for studying enzyme kinetics and receptor binding mechanisms.
Antiviral Activity : Research indicates that derivatives of isoxazole compounds exhibit antiviral properties, potentially inhibiting viral replication processes by targeting viral enzymes.
Antimicrobial Properties : Similar compounds have been investigated for their ability to inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Material Science
Due to its electronic properties, this compound can be utilized in the development of new materials with specific electronic or optical characteristics. Its application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), is under investigation.
Case Study 1: Antiviral Activity
In a study published in Molecules, derivatives of isoxazole demonstrated superior antiviral activity compared to standard treatments like ribavirin. The specific compound was found to inhibit viral RNA polymerase effectively, indicating its potential as a therapeutic agent against viral infections .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of similar compounds, revealing significant inhibitory effects against various strains of bacteria, including multidrug-resistant strains. This highlights the potential for developing new antibiotics based on the structure of this compound .
特性
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-24-13-16(18-8-5-11-27-18)22-19(24)9-10-21-20(25)15-12-17(26-23-15)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJDJJBCMFXNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













